REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11](OCC)=[O:12])=[N:9][N:8]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:5]2=[N:6][CH:7]=1.[NH3:24]>CO>[F:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([NH2:24])=[O:12])=[N:9][N:8]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:5]2=[N:6][CH:7]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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This was followed by concentration under reduced pressure
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Name
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Type
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Smiles
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FC=1C=C2C(=NC1)N(N=C2C(=O)N)CC2=C(C=CC=C2)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |